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succinimidyl ester

Cat. No.: B1680603 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 5-Carboxyrhodamine 6G
succinimidyl ester (5-CR6G-SE), a widely used amine-reactive fluorescent dye. This

document details its core properties, experimental protocols for its application in

bioconjugation, and its use in downstream analytical methods.

Core Concepts
5-Carboxyrhodamine 6G succinimidyl ester is a derivative of the highly fluorescent

rhodamine 6G dye. The key feature of this molecule is the N-hydroxysuccinimidyl (NHS) ester

group, which provides a mechanism for covalently attaching the fluorophore to primary amines

on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1] This

reaction forms a stable amide bond, making it an ideal tool for a variety of bio-labeling

applications. The spectral properties of Carboxyrhodamine 6G, with excitation and emission

wavelengths falling between those of fluorescein and tetramethylrhodamine, offer a valuable

color option for multiplex fluorescence imaging.[2]

Data Presentation
The following tables summarize the key quantitative data for 5-Carboxyrhodamine 6G
succinimidyl ester.
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Table 1: Chemical and Physical Properties

Property Value Reference

Molecular Formula C₃₁H₂₉N₃O₇ [1]

Molecular Weight 555.59 g/mol [1]

Solubility DMSO, DMF [1]

Storage Conditions -20°C, protect from light [1]

Table 2: Photophysical Properties

Property Value Reference

Excitation Wavelength (λex) ~522-525 nm [1][3]

Emission Wavelength (λem) ~546-550 nm [1][3]

Molar Extinction Coefficient (ε) 94,000 cm⁻¹M⁻¹ [3]

Quantum Yield (Φ)
High (Rhodamine 6G in

ethanol is 0.95)
[4]

Color Orange-Red Solid

Experimental Protocols
Protein and Antibody Labeling with 5-CR6G-SE
This protocol describes the general procedure for labeling proteins and antibodies with 5-
Carboxyrhodamine 6G succinimidyl ester. Optimization may be required for specific

proteins and applications.

Materials:

5-Carboxyrhodamine 6G succinimidyl ester (5-CR6G-SE)

Protein or antibody to be labeled
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

Purification column (e.g., gel filtration or dialysis cassette)

Phosphate-buffered saline (PBS)

Procedure:

Prepare the Protein Solution:

Dissolve the protein or antibody in the Labeling Buffer at a concentration of 2-10 mg/mL.

Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with

the labeling reaction.

Prepare the Dye Stock Solution:

Allow the vial of 5-CR6G-SE to equilibrate to room temperature before opening to prevent

moisture condensation.

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. For example,

dissolve 1 mg of 5-CR6G-SE (MW ~556) in approximately 180 µL of solvent.

Labeling Reaction:

While gently vortexing, add the calculated amount of the dye stock solution to the protein

solution. A 10-20 fold molar excess of the dye to the protein is a common starting point for

optimization.

Incubate the reaction for 1-2 hours at room temperature, protected from light.

Quench the Reaction:
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To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100

mM.

Incubate for 15-30 minutes at room temperature.

Purify the Conjugate:

Separate the labeled protein from the unreacted dye and other reaction components using

a gel filtration column or dialysis against PBS.

Determine the Degree of Labeling (DOL):

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the

excitation maximum of 5-CR6G (~525 nm).

Calculate the protein concentration and the dye concentration using the Beer-Lambert law

(A = εcl), correcting for the dye's absorbance at 280 nm. The correction factor for 5-CR6G

at 280 nm is approximately 0.214.

The DOL is the molar ratio of the dye to the protein.

Storage:

Store the purified labeled protein at 4°C for short-term use or at -20°C for long-term

storage, protected from light. The addition of a cryoprotectant like glycerol and a

preservative like sodium azide is recommended for long-term storage.

Immunofluorescence Staining with a 5-CR6G-SE
Labeled Antibody
This protocol provides a general workflow for immunofluorescence staining of cultured cells

using a directly labeled primary antibody.

Materials:

Cells grown on coverslips or in culture plates

PBS
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Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

Blocking Buffer (e.g., 1% BSA in PBS)

5-CR6G-SE labeled primary antibody

Nuclear counterstain (e.g., DAPI or Hoechst)

Mounting medium

Procedure:

Cell Preparation:

Wash the cells briefly with PBS.

Fix the cells with Fixation Buffer for 10-20 minutes at room temperature.

Wash the cells three times with PBS.

Permeabilization (for intracellular targets):

If the target antigen is intracellular, incubate the cells with Permeabilization Buffer for 10

minutes.

Wash the cells three times with PBS.

Blocking:

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce

non-specific antibody binding.

Primary Antibody Incubation:

Dilute the 5-CR6G-SE labeled primary antibody in Blocking Buffer to its optimal working

concentration.
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Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight

at 4°C, protected from light.

Washing:

Wash the cells three times with PBS for 5 minutes each, protected from light.

Counterstaining (Optional):

Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 1-5 minutes.

Wash the cells with PBS.

Mounting and Imaging:

Mount the coverslips onto microscope slides using an appropriate mounting medium.

Image the cells using a fluorescence microscope with the appropriate filter sets for 5-

CR6G and the counterstain.

Flow Cytometry with 5-CR6G-SE Labeled Antibodies
This protocol outlines a general procedure for staining cells in suspension for flow cytometry

analysis.

Materials:

Single-cell suspension

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

5-CR6G-SE labeled antibody

Fc block (optional)

Viability dye (optional)

Flow cytometer
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Procedure:

Cell Preparation:

Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.

Adjust the cell concentration to 1 x 10⁶ cells/mL.

Fc Receptor Blocking (Optional):

To prevent non-specific binding to Fc receptors, incubate the cells with an Fc block for 10-

15 minutes.

Antibody Staining:

Add the predetermined optimal concentration of the 5-CR6G-SE labeled antibody to the

cell suspension.

Incubate for 20-30 minutes at 4°C in the dark.

Washing:

Wash the cells twice with Flow Cytometry Staining Buffer by centrifugation and

resuspension to remove unbound antibody.

Viability Staining (Optional):

Resuspend the cells in buffer containing a viability dye to exclude dead cells from the

analysis.

Data Acquisition:

Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer.

Analyze the cells on a flow cytometer using the appropriate laser and emission filters for 5-

Carboxyrhodamine 6G.

Mandatory Visualization
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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